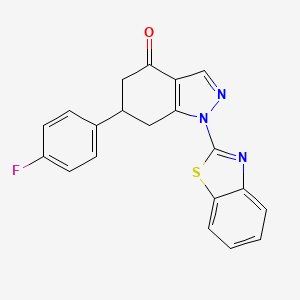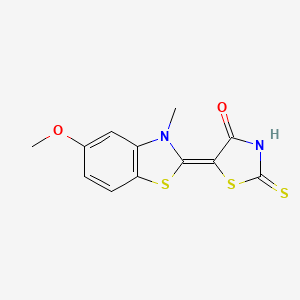![molecular formula C18H12F3N3O B11462118 2-amino-4-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl cyanide](/img/structure/B11462118.png)
2-amino-4-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl cyanide is a complex organic compound characterized by the presence of a pyrrole ring substituted with amino, phenyl, and cyanide groups, as well as a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl cyanide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable nitrile, the reaction can proceed through a series of steps involving condensation, cyclization, and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl cyanide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-amino-4-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-amino-4-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl cyanide exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The amino and cyanide groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit interesting pharmacological properties.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
2-amino-4-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl cyanide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where enhanced lipophilicity and stability are desired.
Properties
Molecular Formula |
C18H12F3N3O |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-amino-4-phenyl-1-[4-(trifluoromethoxy)phenyl]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C18H12F3N3O/c19-18(20,21)25-14-8-6-13(7-9-14)24-11-16(15(10-22)17(24)23)12-4-2-1-3-5-12/h1-9,11H,23H2 |
InChI Key |
VXMFKEOTCFHQGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=C2C#N)N)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-7-(4-hydroxy-3-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one](/img/structure/B11462044.png)

![2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11462052.png)
![6-(4-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B11462059.png)
![ethyl 6-ethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11462066.png)
![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B11462078.png)
![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11462088.png)
![4-(furan-2-yl)-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B11462089.png)
![ethyl 6-acetylimino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11462094.png)
![1-[(2,3-Dichloropropyl)sulfinyl]dodecane](/img/structure/B11462097.png)
![14-fluoro-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(18),3,5,7,10,12,14,16-octaen-9-one](/img/structure/B11462101.png)
![9-nitro-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B11462103.png)
![3-(4-chlorobenzyl)-9,10-dimethoxy-6,7-dihydro-2H-pyrimido[6,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B11462114.png)
